![molecular formula C13H5F2NO2 B11863987 6,9-Difluorobenzo[g]quinoline-5,10-dione CAS No. 154029-44-4](/img/structure/B11863987.png)
6,9-Difluorobenzo[g]quinoline-5,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,9-Difluorobenzo[g]quinoline-5,10-dione is a heterocyclic compound that contains a fused quinoline-5,10-dione ring system with two fluorine atoms at positions 6 and 9.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Difluorobenzo[g]quinoline-5,10-dione typically involves the substitution of fluorides by diamines. For instance, facile ipso substitutions of the fluorides from the precursor compound can yield the corresponding 6,9-bis[(aminoalkyl)amino]-benzo[g]quinoline-5,10-diones . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the substitution reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve large-scale synthesis using similar substitution reactions, optimized for yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
6,9-Difluorobenzo[g]quinoline-5,10-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms at positions 6 and 9 can be substituted by nucleophiles such as diamines.
Oxidation and Reduction: The quinoline-5,10-dione moiety can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include diamines, with reaction conditions involving solvents like DMF and catalysts such as Pd/C.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions are typically 6,9-bis[(aminoalkyl)amino]-benzo[g]quinoline-5,10-diones, which can be further modified for various applications .
Aplicaciones Científicas De Investigación
6,9-Difluorobenzo[g]quinoline-5,10-dione has several scientific research applications, including:
Biology: The compound is investigated for its potential as a bioactive molecule, particularly in the design of enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of anticancer and antimicrobial drugs.
Industry: Its unique chemical properties make it a candidate for use in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 6,9-Difluorobenzo[g]quinoline-5,10-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications . The fluorine atoms at positions 6 and 9 play a crucial role in enhancing its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
6,9-Difluorobenzo[g]isoquinoline-5,10-dione: This compound is structurally similar but contains an isoquinoline ring system instead of a quinoline ring.
5,8-Difluoro-2-aza-anthraquinone: Another related compound with a different ring system and fluorine substitution pattern.
1,4-Difluoro-6-azanthracene-9,10-dione: Similar in structure but with variations in the ring system and fluorine positions.
Uniqueness
6,9-Difluorobenzo[g]quinoline-5,10-dione is unique due to its specific quinoline-5,10-dione ring system and the positioning of fluorine atoms at 6 and 9.
Propiedades
Número CAS |
154029-44-4 |
|---|---|
Fórmula molecular |
C13H5F2NO2 |
Peso molecular |
245.18 g/mol |
Nombre IUPAC |
6,9-difluorobenzo[g]quinoline-5,10-dione |
InChI |
InChI=1S/C13H5F2NO2/c14-7-3-4-8(15)10-9(7)12(17)6-2-1-5-16-11(6)13(10)18/h1-5H |
Clave InChI |
OREVIWGGAOIKDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=O)C3=C(C=CC(=C3C2=O)F)F)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




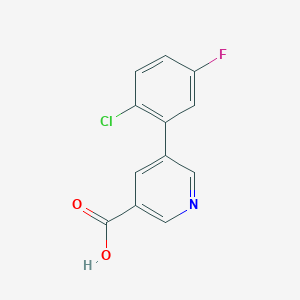
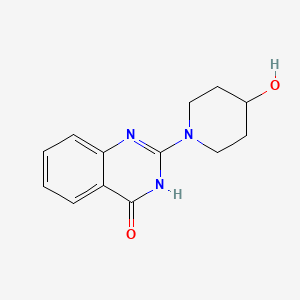
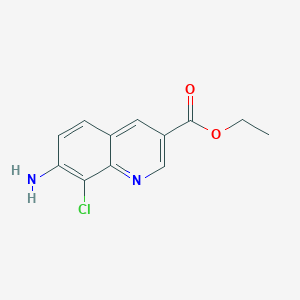


![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11863961.png)

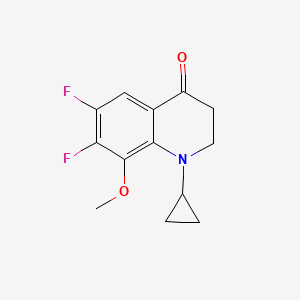
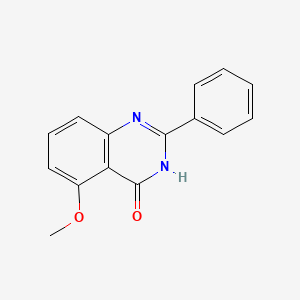


![1-(2,6-Difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11863983.png)
